4-Cyclopropyl-3-methylbenzaldehyde

Description

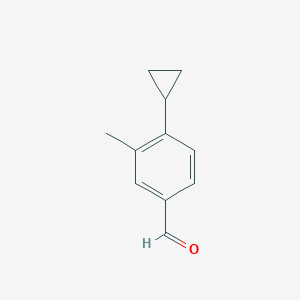

4-Cyclopropyl-3-methylbenzaldehyde (CAS 1518035-03-4) is an aromatic aldehyde with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Its structure features a benzaldehyde core substituted with a cyclopropyl group at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name |

4-cyclopropyl-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-7,10H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSGFIPJFBRBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Cyclopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-cyclopropyl-3-methylbenzene with an appropriate acylating agent under acidic conditions. Another method includes the use of aluminum hemiaminal intermediates, which protect the aldehyde group during subsequent reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts.

Chemical Reactions Analysis

4-Cyclopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-Cyclopropyl-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclopropyl-3-methylbenzaldehyde exerts its effects depends on its chemical structure. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The cyclopropyl and methyl groups influence the compound’s reactivity and interaction with molecular targets. Pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

4-Cyclopropyl-3-methoxybenzaldehyde (CAS 1782896-38-1)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol (vs. 160.21 for the methyl analogue) .

- Key Differences :

- Substituent: Methoxy (-OCH₃) at the 3-position instead of methyl (-CH₃).

- Electronic Effects**: Methoxy is electron-donating via resonance, altering reactivity in electrophilic aromatic substitution (e.g., directing substituents to specific positions). Methyl groups donate weakly via induction.

- Physicochemical Properties :

- Predicted Boiling Point: 290.4°C (higher than the methyl variant, likely due to increased polarity).

- Predicted Density: 1.151 g/cm³ (attributed to the oxygen atom’s mass and polarity) .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

4-(Cyclopropylmethoxy)benzaldehyde

- Synthesis : Prepared from 4-hydroxybenzaldehyde and cyclopropylmethyl reagents via etherification .

- Comparison : The cyclopropylmethoxy group (-OCH₂C₃H₅) introduces steric bulk and altered solubility compared to the methyl or methoxy variants.

Physicochemical Properties and Stability

Stability : Aldehydes are generally prone to oxidation, but cyclopropyl and methyl groups may enhance steric protection. Bromomethyl derivatives are thermally sensitive due to C-Br bond lability .

Biological Activity

4-Cyclopropyl-3-methylbenzaldehyde is a compound of significant interest in biological research due to its potential antifungal and antimicrobial properties. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique cyclopropyl group attached to a benzaldehyde structure. The presence of the aldehyde functional group allows for various chemical reactions, including the formation of Schiff bases with amines, which are crucial in many biochemical processes. The cyclopropyl and methyl substituents influence the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with cellular antioxidation systems. It has been shown to destabilize cellular redox homeostasis, leading to the inhibition of fungal growth. This mechanism is similar to that observed in other benzaldehyde derivatives, which are known to disrupt oxidative stress-response pathways in microbial cells.

Key Mechanisms:

- Redox Homeostasis Disruption : The compound affects the oxidative stress-response pathway by destabilizing redox-active systems within cells.

- Inhibition of Fungal Growth : Studies indicate that this compound exhibits antifungal activity, likely through its impact on cellular antioxidation mechanisms.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Antifungal | Inhibits growth of various fungi by disrupting redox systems. |

| Antimicrobial | Potential activity against a range of bacteria. |

| Pharmaceutical Precursor | Investigated as a precursor for synthesizing pharmaceutical compounds. |

Case Studies and Research Findings

- Fungal Inhibition Studies : Research has demonstrated that this compound effectively inhibits the growth of several fungal species. For instance, in laboratory settings, concentrations as low as 100 µM have shown significant reductions in fungal cell viability, suggesting its potential use as an antifungal agent in clinical applications.

- Structure-Activity Relationship (SAR) Investigations : A systematic study on related compounds has highlighted the structural features essential for their biological activity. Modifications to the cyclopropyl and methyl groups can enhance or diminish antifungal efficacy, indicating the importance of these substituents in drug design .

- Synthesis and Applications : The compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry where derivatives are explored for enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.